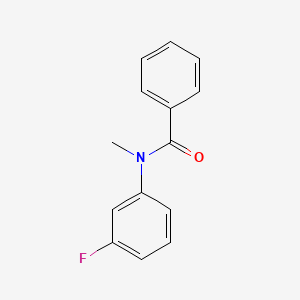

N-(3-fluorophenyl)-N-methylbenzamide

CAS No.:

Cat. No.: VC14029662

Molecular Formula: C14H12FNO

Molecular Weight: 229.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12FNO |

|---|---|

| Molecular Weight | 229.25 g/mol |

| IUPAC Name | N-(3-fluorophenyl)-N-methylbenzamide |

| Standard InChI | InChI=1S/C14H12FNO/c1-16(13-9-5-8-12(15)10-13)14(17)11-6-3-2-4-7-11/h2-10H,1H3 |

| Standard InChI Key | SQLIVTRBIHMPRA-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Fluorophenyl)-N-methylbenzamide consists of a benzamide core (a benzene ring attached to a carboxamide group) substituted with a methyl group on the nitrogen atom and a fluorine atom at the meta position of the adjacent phenyl ring. The IUPAC name for this compound is N-(3-fluorophenyl)-N-methylbenzamide, reflecting its substitution pattern.

Molecular Characteristics

Key physicochemical properties include:

-

Molecular Formula: C₁₄H₁₂FNO

-

Molecular Weight: 229.25 g/mol

-

SMILES Notation: CN(C1=CC(=CC=C1)F)C(=O)C2=CC=CC=C2

-

LogP: Estimated at ~3.2 (indicating moderate lipophilicity).

The fluorine atom enhances electronegativity and influences electronic distribution, potentially affecting interactions with biological targets. The methyl group on the nitrogen atom contributes to steric effects, which may modulate reactivity and binding affinity.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-(3-fluorophenyl)-N-methylbenzamide typically involves a two-step process:

-

Acylation of 3-Fluoroaniline:

Reaction of 3-fluoroaniline with benzoyl chloride in the presence of a base (e.g., triethylamine) yields N-(3-fluorophenyl)benzamide. This step proceeds via nucleophilic acyl substitution. -

N-Methylation:

The intermediate is methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group on the nitrogen atom.

An alternative method employs palladium-catalyzed C–H hydroxylation, as demonstrated in related benzanilide syntheses. This approach uses Pd(OAc)₂ and K₂S₂O₈ in a trifluoroacetic acid (TFA)/trifluoroacetic anhydride (TFAA) mixture, enabling regioselective functionalization .

Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|

| Acylation-Methylation | 3-Fluoroaniline, benzoyl chloride, base | ~75% | Simplicity, scalability |

| Pd-Catalyzed C–H Activation | Pd(OAc)₂, K₂S₂O₈, TFA/TFAA | ~65% | Regioselectivity, functionalization |

Chemical Reactivity

The compound exhibits reactivity typical of benzamide derivatives:

-

Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to form 3-fluoroaniline and benzoic acid derivatives.

-

Electrophilic Substitution: The fluorine atom directs electrophilic attacks to the ortho and para positions of the phenyl ring.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine.

Comparative Analysis with Related Compounds

N-(3-Fluorophenyl)-N-methylbenzamide shares structural motifs with clinically used drugs:

Table 2: Structural and Functional Comparisons

| Compound | Structure | Bioactivity | Clinical Use |

|---|---|---|---|

| Entinostat | Benzamide HDAC inhibitor | Cancer therapy | Phase III trials |

| Veliparib | PARP inhibitor | Oncology | FDA-approved |

| N-(3-Fluorophenyl)-N-methylbenzamide | Fluorophenyl-benzamide | Under investigation | Research compound |

The fluorine substitution in this compound may improve metabolic stability compared to non-fluorinated analogs, a hypothesis supported by pharmacokinetic studies of related molecules .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume